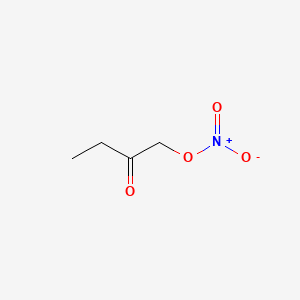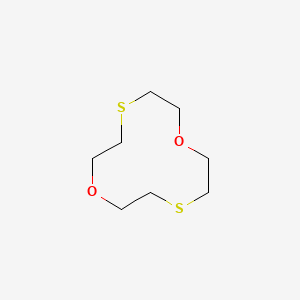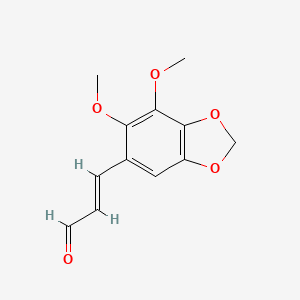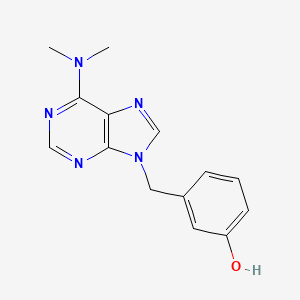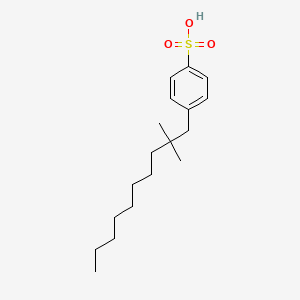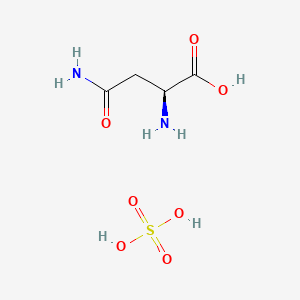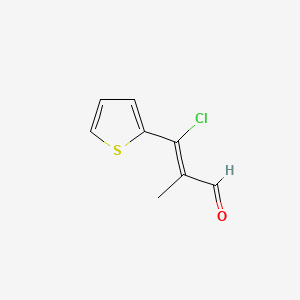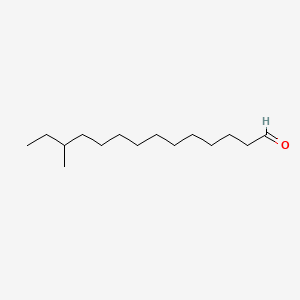![molecular formula C13H18O B12647245 7,9-Dimethylspiro[5.5]undeca-1,8-dien-3-one CAS No. 83846-53-1](/img/structure/B12647245.png)
7,9-Dimethylspiro[5.5]undeca-1,8-dien-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,9-Dimethylspiro[55]undeca-1,8-dien-3-one is an organic compound with the molecular formula C11H14O It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dimethylspiro[5.5]undeca-1,8-dien-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a diene and a ketone in the presence of a catalyst to facilitate the formation of the spiro structure. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and the reaction is carefully monitored. The use of continuous flow reactors can also be employed to enhance efficiency and control over the reaction parameters. Purification steps such as distillation or crystallization are typically used to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
7,9-Dimethylspiro[5.5]undeca-1,8-dien-3-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride to form different products.
Substitution: Various substitution reactions can occur, where functional groups are replaced by others, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in a polar solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
7,9-Dimethylspiro[5.5]undeca-1,8-dien-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of study in understanding biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 7,9-Dimethylspiro[5.5]undeca-1,8-dien-3-one exerts its effects involves its interaction with molecular targets and pathways. The spiro structure allows it to fit into specific binding sites of enzymes or receptors, influencing their activity. This interaction can lead to changes in biochemical pathways, affecting cellular functions and processes.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[5.5]undeca-1,8-dien-3-one: A similar compound without the methyl groups at positions 7 and 9.
1,5-Dioxaspiro[5.5]undeca-7,10-dien-9-one: Another spiro compound with different functional groups.
Uniqueness
7,9-Dimethylspiro[5.5]undeca-1,8-dien-3-one is unique due to the presence of methyl groups at positions 7 and 9, which can influence its chemical reactivity and interaction with other molecules. This structural variation can lead to different physical and chemical properties, making it distinct from other spiro compounds.
Propiedades
Número CAS |
83846-53-1 |
|---|---|
Fórmula molecular |
C13H18O |
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
9,11-dimethylspiro[5.5]undeca-4,9-dien-3-one |
InChI |
InChI=1S/C13H18O/c1-10-3-6-13(11(2)9-10)7-4-12(14)5-8-13/h4,7,9,11H,3,5-6,8H2,1-2H3 |
Clave InChI |
CZZDWTTUPHCLPO-UHFFFAOYSA-N |
SMILES canónico |
CC1C=C(CCC12CCC(=O)C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


